4-(4-Isopropoxybenzoyl)quinoline
Description
4-(4-Isopropoxybenzoyl)quinoline is a quinoline derivative characterized by a 4-isopropoxybenzoyl substituent at the 4-position of the quinoline scaffold. Quinoline derivatives are renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and antimalarial properties . The 4-position substitution is particularly significant, as it often modulates biological activity by influencing molecular interactions with target proteins or enzymes . The isopropoxybenzoyl group in this compound introduces steric bulk and lipophilicity, which may enhance membrane permeability and binding affinity compared to simpler substituents like methoxy or methyl groups .
Properties
CAS No. |
1706443-70-0 |
|---|---|
Molecular Formula |
C19H17NO2 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
(4-propan-2-yloxyphenyl)-quinolin-4-ylmethanone |
InChI |
InChI=1S/C19H17NO2/c1-13(2)22-15-9-7-14(8-10-15)19(21)17-11-12-20-18-6-4-3-5-16(17)18/h3-13H,1-2H3 |
InChI Key |
QDRQYPJEQMSHQK-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23 |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Features :
- The quinoline core provides a planar aromatic system for π-π stacking interactions.
Substitution at the 4-Position
The 4-position of quinoline is a critical site for bioactivity modulation. Below is a comparative analysis with structurally related compounds:
Key Observations :
- Lipophilicity: The isopropoxybenzoyl group in the target compound likely confers higher logP values compared to methoxy or amino substituents, enhancing blood-brain barrier penetration .
- Bioactivity: Piperazine-substituted quinolines (e.g., chloroquine) exhibit broad-spectrum antiparasitic activity, while thioether derivatives show potent anti-tubercular effects . The isopropoxybenzoyl group’s role in target binding remains underexplored but may mimic aryl ketone pharmacophores in kinase inhibitors .
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